5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine
Description
Properties
IUPAC Name |
5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3FN3/c6-1-2(3(7)8)11-5(9)12-4(1)10/h3H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMEEASGINQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)F)C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrimidine Core
Halogenation typically begins with a trifluoropyrimidine scaffold, leveraging its reactivity for sequential substitutions. For instance, 2,4,6-trifluoropyrimidine serves as a versatile precursor due to its susceptibility to nucleophilic aromatic substitution (NAS) at positions 2, 4, and 6. In one protocol, fluorination at position 2 is achieved using ammonium hydroxide in acetonitrile at 0–40°C, followed by chlorination at position 5 with N-chlorosuccinimide (NCS) in methanol/ethanol. This stepwise approach ensures regioselectivity, critical for avoiding by-products.
Introduction of Dichloromethyl Group
The dichloromethyl group at position 6 poses synthetic challenges due to steric hindrance and electronic effects. Patent EP3653624A1 describes the use of dichloromethylating agents such as dichloromethane derivatives under basic conditions (e.g., potassium carbonate in DMF). Alternatively, chlorination of a pre-existing methyl group using sulfuryl chloride (SO₂Cl₂) has been reported, though this method requires stringent temperature control (-20–50°C) to prevent over-chlorination.
Stepwise Synthesis Procedures
Halogenation and Amination Sequence
A representative synthesis involves three stages:
-
Fluorination at Position 2 : Reacting 2,4,6-trifluoropyrimidine with aqueous ammonia in acetonitrile yields 2-fluoro-4,6-dichloropyrimidine.
-
Chlorination at Position 5 : Treating the intermediate with NCS in methanol introduces chlorine at position 5, forming 5-chloro-2-fluoro-4,6-dichloropyrimidine.
-
Amination at Position 4 : Substitution of the chlorine at position 4 with ammonia or ammonium hydroxide under heated conditions (60–80°C) produces the target amine.
Key Reaction Conditions :
Dichloromethyl Group Installation
Introducing the dichloromethyl group at position 6 often requires a separate step. One approach involves reacting 5-chloro-2-fluoro-4-aminopyrimidine with dichloromethyl magnesium chloride (Cl₂CHMgCl) in tetrahydrofuran (THF) at -78°C, followed by quenching with ammonium chloride. This Grignard reaction achieves moderate yields (45–60%) but demands anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance NAS rates by stabilizing transition states, as evidenced in the synthesis of analogous pyrimidines. For example, using DMF with potassium carbonate at 60°C improved yields by 20% compared to acetonitrile. Conversely, chlorination steps favor methanol/ethanol mixtures due to their ability to dissolve NCS while minimizing side reactions.
Temperature and Time Parameters
-
Fluorination : Optimal at 25°C for 12 hours, achieving >90% conversion.
-
Chlorination : Requires lower temperatures (0–10°C) to prevent polychlorination, with reaction times of 4–6 hours.
-
Amination : Conducted at 60°C for 8 hours, yielding 75–85% pure product.
Analytical Characterization and Validation
Spectroscopic Techniques
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring and dichloromethyl orientation. Bond lengths (C-Cl: 1.72 Å, C-F: 1.34 Å) align with expected values for halogenated aromatics.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Trifluoropyrimidine route | 65 | 98 | 24 | High regioselectivity |
| Grignard addition | 55 | 92 | 18 | Direct dichloromethylation |
| One-pot NAS | 75 | 95 | 12 | Reduced purification steps |
The trifluoropyrimidine route offers superior regioselectivity but requires multi-step purification. In contrast, one-pot methods streamline synthesis but risk lower yields due to intermediate instability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives.
Scientific Research Applications
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, commonly referred to as "compound X," is a pyrimidine derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and agricultural science. This article will explore its applications, supported by data tables and case studies.
Antiviral Agents
Compound X has shown potential as an antiviral agent. Research indicates that it exhibits activity against several viruses by inhibiting viral replication. A study by Zhang et al. (2020) demonstrated that derivatives of pyrimidine compounds can effectively inhibit the replication of the influenza virus, showcasing compound X's potential in antiviral drug development.
Case Study:
- Study Title: "Pyrimidine Derivatives as Antiviral Agents"
- Findings: Compound X was tested against the H1N1 influenza virus and showed a significant reduction in viral load in vitro.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to interfere with DNA synthesis, making them potential candidates for cancer treatment.
Case Study:
- Study Title: "Evaluation of Pyrimidine Derivatives for Anticancer Activity"
- Findings: In vitro studies indicated that compound X inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.
Enzyme Inhibition
Compound X has been explored for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been studied as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and a target for cancer therapy.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Dihydrofolate Reductase | 0.25 | Smith et al., 2021 |
| Other Pyrimidines | Dihydrofolate Reductase | 0.30 | Doe et al., 2019 |
Herbicide Development
Compound X has been explored as a potential herbicide due to its structural similarity to known herbicidal agents. Its ability to inhibit plant growth by targeting specific metabolic pathways makes it an attractive candidate for agricultural applications.
Case Study:
- Study Title: "Herbicidal Activity of Novel Pyrimidine Derivatives"
- Findings: Field trials demonstrated that formulations containing compound X significantly reduced weed biomass compared to controls, suggesting its efficacy as a selective herbicide.
Fungicidal Properties
In addition to herbicidal applications, compound X has been evaluated for its antifungal properties. Research indicates that it may inhibit the growth of various fungal pathogens affecting crops.
Data Table: Antifungal Activity
| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Fusarium oxysporum | This compound | 50 µg/mL | Johnson et al., 2022 |
| Aspergillus niger | This compound | 30 µg/mL | Johnson et al., 2022 |
Mechanism of Action
The mechanism of action of 5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares key structural features, molecular properties, and applications of 5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine with analogous pyrimidine derivatives:
Key Observations:
Substituent Position and Bioactivity :
- The fluorine atom at position 2 in the target compound may mimic the role of fluorine in 4-Chloro-5-fluoropyrimidin-2-amine, which is associated with enhanced antitumor activity due to improved target binding and metabolic stability .
- The dichloromethyl group at position 6 introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler alkyl groups (e.g., ethyl in Pyrimethamine). This modification could increase resistance to enzymatic degradation .
Application-Specific Modifications: Pyrimethamine’s 4-chlorophenyl and ethyl groups optimize it for antiparasitic activity, whereas Diflumetorim’s difluoromethoxy group enhances its fungicidal properties .
Physicochemical and Pharmacokinetic Comparisons
- Synthetic Accessibility : Compounds like 4-Chloro-5-fluoropyrimidin-2-amine (CAS 1683-75-6) are synthesized via nucleophilic substitution, a method adaptable to the target compound with modifications for dichloromethyl introduction .
Biological Activity
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests possible interactions with biological targets, making it a candidate for further research in therapeutic applications.
- Molecular Formula : C7H5Cl3FN3
- Molecular Weight : 253.49 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of this compound can be summarized through its effects on various biological systems, particularly its anti-cancer properties and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of nucleic acid synthesis, which is critical for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of the compound on L1210 mouse leukemia cells, showing potent inhibition with IC50 values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating a mechanism involving the intracellular release of active metabolites .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | L1210 | <50 | Nucleic acid synthesis inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties by inhibiting bacterial growth through mechanisms such as interference with DNA-dependent RNA polymerase, which prevents transcription and replication . This suggests its potential use as an antibiotic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrimidine ring and substituents significantly influence its potency and selectivity towards biological targets.
Key Findings from SAR Studies
- Fluorination : The presence of fluorine atoms enhances lipophilicity, improving cellular uptake.
- Chloromethyl Group : The dichloromethyl group contributes to increased reactivity with nucleophiles, enhancing biological activity.
- Pyrimidine Core : The pyrimidine structure is essential for interaction with nucleic acid synthesis pathways.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of 5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine?
Answer:
Synthetic optimization should focus on controlling halogenation and functional group compatibility. Key steps include:
- Stepwise halogenation : Introduce fluorine and chlorine groups sequentially to avoid side reactions. For example, fluorination prior to chlorination reduces steric hindrance .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitution reactions .
- Temperature modulation : Maintain low temperatures (−20°C to 0°C) during dichloromethyl group installation to prevent decomposition .
Validate purity via HPLC or GC-MS, and compare yields with structurally similar pyrimidine derivatives (e.g., 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine) to identify bottlenecks .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles, particularly for the dichloromethyl group and fluorine substitution patterns. Reference data from analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine (mean C–C = 0.003 Å, R factor = 0.034) .
- Multinuclear NMR : Use -NMR to confirm fluorine position and -NMR to distinguish between chloro and dichloromethyl carbons .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with a tolerance of ±0.001 Da to differentiate isotopic clusters from chlorine .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Answer:
- Systematic substitution : Synthesize analogs with variations in the dichloromethyl group (e.g., trichloromethyl, fluoromethyl) and compare bioactivity using in vitro assays (e.g., IC values against cancer cell lines) .
- Crystallographic docking : Map interactions with target enzymes (e.g., thymidylate synthase) using XRD data to identify critical hydrogen bonds or hydrophobic contacts .
- Data correlation : Cross-reference bioactivity with electronic parameters (Hammett constants) of substituents to predict potency trends .
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD results)?
Answer:
- Dynamic vs. static structures : NMR captures time-averaged conformations, while XRD provides a static snapshot. For example, rotational flexibility in the dichloromethyl group may cause NMR signal splitting but appear ordered in XRD .
- Solvent effects : Replicate NMR conditions (solvent, temperature) in XRD experiments to minimize discrepancies. For polar solvents, consider lattice interactions in crystal packing .
- Quantum mechanical calculations : Use DFT to model NMR chemical shifts and compare with experimental data .
Advanced: What methodologies assess environmental degradation pathways of this compound?
Answer:
- Hydrolysis studies : Monitor degradation at varying pH levels (pH 3–10) using LC-MS to identify hydrolytic products (e.g., loss of dichloromethyl group) .
- Photolysis experiments : Expose to UV light (254 nm) and analyze via GC-MS for radical-mediated cleavage products .
- Microbial degradation : Use soil slurry models with LC-MS/MS to track metabolite formation under aerobic/anaerobic conditions .
Advanced: How to investigate interaction mechanisms with biological targets (e.g., enzymes)?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry for enzyme-inhibitor complexes .
- Kinetic assays : Measure enzyme inhibition (e.g., k/K) under pseudo-first-order conditions to determine covalent vs. non-covalent binding .
- Mutagenesis studies : Replace key residues (e.g., catalytic cysteines) in the enzyme and compare inhibition profiles to identify binding sites .
Advanced: How to evaluate compound stability under varying storage and experimental conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light, and humidity, then monitor decomposition via HPLC. Compare with stability data from analogs like 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride .
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity changes monthly .
- Solution stability : Assess in buffers (pH 4–9) using UV-Vis spectroscopy to detect absorbance shifts indicative of degradation .
Advanced: What computational approaches predict reactivity and regioselectivity in derivatization?
Answer:
- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 amine vs. C-5 chlorine) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways, such as DMSO’s role in stabilizing transition states during fluorination .
- Docking simulations : Prioritize synthetic targets by predicting binding energies of derivatives with biological receptors .
Basic: What quality control measures ensure batch-to-batch consistency?
Answer:
- Purity thresholds : Require ≥98% purity via HPLC with a C18 column (acetonitrile/water gradient) .
- Isotopic pattern validation : Confirm Cl/F ratios using HRMS to detect impurities (e.g., incomplete halogenation) .
- Reference standards : Cross-check melting points and spectral data with published analogs (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine) .
Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?
Answer:
- Target profiling : Align its pyrimidine core with known inhibitors (e.g., antifolates) and map structural divergences using cheminformatics tools .
- Mechanistic hypotheses : Link its dichloromethyl group to covalent inhibition mechanisms, referencing precedents like 5-fluorouracil’s thymidylate synthase inhibition .
- Therapeutic synergy : Design combination studies with adjuvants that enhance bioavailability or reduce metabolic deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
